molecular formula C25H21N3O B2950168 5-benzyl-3-(4-ethoxyphenyl)-5H-pyrazolo[4,3-c]quinoline CAS No. 866347-13-9

5-benzyl-3-(4-ethoxyphenyl)-5H-pyrazolo[4,3-c]quinoline

Cat. No.: B2950168
CAS No.: 866347-13-9
M. Wt: 379.463
InChI Key: XCYFTPIJVIQBKS-UHFFFAOYSA-N
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Description

5-benzyl-3-(4-ethoxyphenyl)-5H-pyrazolo[4,3-c]quinoline is a heterocyclic compound that belongs to the class of pyrazoloquinolines. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The structure of this compound consists of a pyrazole ring fused to a quinoline ring, with benzyl and ethoxyphenyl substituents.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-benzyl-3-(4-ethoxyphenyl)-5H-pyrazolo[4,3-c]quinoline can be achieved through various synthetic routes. One common method involves the cyclization of appropriate precursors under acidic or basic conditions. For example, the reaction of 4-ethoxybenzaldehyde with benzylhydrazine can form an intermediate hydrazone, which then undergoes cyclization with a suitable quinoline derivative to yield the target compound .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

5-benzyl-3-(4-ethoxyphenyl)-5H-pyrazolo[4,3-c]quinoline can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and reaction conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Halogenation using N-bromosuccinimide (NBS) in the presence of light.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield quinoline derivatives with additional oxygen-containing functional groups, while reduction may produce partially or fully reduced pyrazoloquinoline derivatives.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 5-benzyl-3-(4-ethoxyphenyl)-5H-pyrazolo[4,3-c]quinoline involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to various biological effects, such as inhibition of cell proliferation or modulation of immune responses .

Comparison with Similar Compounds

Similar Compounds

  • 5-benzyl-3-(4-methoxyphenyl)-5H-pyrazolo[4,3-c]quinoline
  • 5-benzyl-3-(4-chlorophenyl)-5H-pyrazolo[4,3-c]quinoline
  • 5-benzyl-3-(4-fluorophenyl)-5H-pyrazolo[4,3-c]quinoline

Uniqueness

5-benzyl-3-(4-ethoxyphenyl)-5H-pyrazolo[4,3-c]quinoline is unique due to the presence of the ethoxy group, which can influence its chemical reactivity and biological activity. The ethoxy group may enhance the compound’s solubility and ability to interact with specific molecular targets, making it a valuable scaffold for drug development and other applications .

Properties

IUPAC Name

5-benzyl-3-(4-ethoxyphenyl)pyrazolo[4,3-c]quinoline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H21N3O/c1-2-29-20-14-12-19(13-15-20)24-22-17-28(16-18-8-4-3-5-9-18)23-11-7-6-10-21(23)25(22)27-26-24/h3-15,17H,2,16H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XCYFTPIJVIQBKS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C2=NN=C3C2=CN(C4=CC=CC=C43)CC5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H21N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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